

# Efficacy of Prodigiosin hydrochloride in drugresistant vs. sensitive cell lines

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Compound of Interest

Compound Name: Prodigiosin hydrochloride

Cat. No.: B13361455

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# Prodigiosin Hydrochloride: A Potent Agent Against Drug-Resistant Cancer Cells

**Prodigiosin hydrochloride** demonstrates significant efficacy in inducing cell death and inhibiting proliferation in drug-resistant cancer cell lines, often outperforming its effects on their drug-sensitive counterparts. This natural red pigment, a secondary metabolite from bacteria like Serratia marcescens, presents a promising avenue for overcoming chemoresistance, a major hurdle in cancer therapy.

Recent studies highlight that drug-resistant cancer cells can exhibit increased sensitivity to **prodigiosin hydrochloride**. For instance, in cisplatin-resistant urothelial carcinoma cells (RT-112res), the concentration of prodigiosin required to inhibit cell growth by 50% (IC50) was notably lower than in the cisplatin-sensitive parent line (RT-112).[1][2] Similarly, prodigiosin showed comparable cytotoxicity in both doxorubicin-sensitive (Dox-S) and doxorubicin-resistant (Dox-R) lung cancer cells.[3][4] This suggests that prodigiosin's mechanism of action may bypass the conventional resistance pathways developed by cancer cells.

The compound's effectiveness stems from its ability to induce apoptosis (programmed cell death) and cause cell cycle arrest. While quantitative data on apoptosis rates in resistant versus sensitive cells is still emerging, evidence from protein analysis shows a significant increase in apoptotic markers, such as cleaved PARP, in resistant cells upon treatment with prodigiosin.[1] Furthermore, analysis of the cell cycle reveals that prodigiosin can alter the distribution of cells in different phases of division, thereby halting their proliferation.



#### **Comparative Efficacy: IC50 Values**

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the IC50 values of **prodigiosin hydrochloride** in various drugsensitive and -resistant cancer cell lines.

Cell Line Pair	Drug Resistance	Prodigiosin IC50 (24h)	Prodigiosin IC50 (72h)	Reference
Urothelial Carcinoma				
RT-112	Cisplatin- Sensitive	675 nM	74 nM	[1]
RT-112res	Cisplatin- Resistant	157 nM	41 nM	[1]
Lung Carcinoma				
A549 (Dox-S)	Doxorubicin- Sensitive	~10 μM	Not Reported	[3][4]
Anti-Dox-A549 (Dox-R)	Doxorubicin- Resistant	~10 μM	Not Reported	[3][4]

### **Induction of Cell Cycle Arrest**

**Prodigiosin hydrochloride** has been shown to induce cell cycle arrest, preventing cancer cells from dividing and proliferating. The following table details the cell cycle distribution in doxorubicin-sensitive and -resistant lung cancer cells after treatment with prodigiosin.

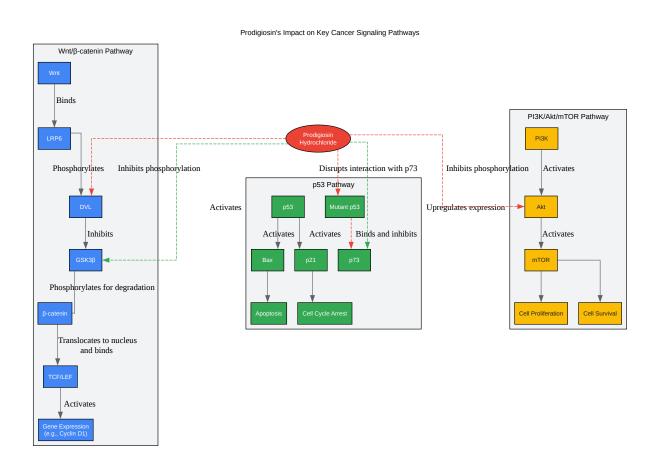


Cell Line	Treatment (Prodigiosi n)	% G1 Phase	% S Phase	% G2/M Phase	Reference
A549 (Dox-S)	Control	55.3 ± 2.5	24.1 ± 1.8	19.5 ± 2.1	[3]
5 μΜ	60.1 ± 3.1	20.5 ± 2.2	18.9 ± 1.9	[3]	
10 μΜ	63.2 ± 3.5	18.2 ± 1.7	17.5 ± 2.3	[3]	
Anti-Dox- A549 (Dox-R)	Control	58.9 ± 2.8	22.7 ± 1.5	17.8 ± 2.4	[3]
5 μΜ	62.5 ± 3.3	19.8 ± 2.1	16.9 ± 1.8	[3]	
10 μΜ	65.8 ± 3.8	16.5 ± 1.6	15.3 ± 2.0	[3]	_

## **Signaling Pathways Targeted by Prodigiosin**

Prodigiosin exerts its anticancer effects by modulating several key signaling pathways that are often dysregulated in cancer and contribute to drug resistance.





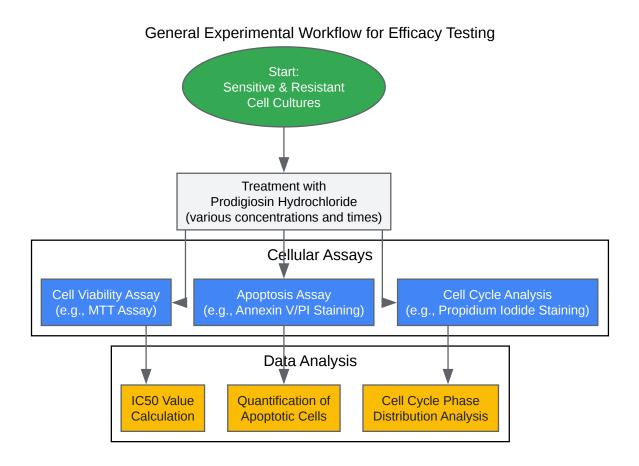
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Caption: Prodigiosin inhibits Wnt and PI3K/Akt/mTOR pathways and restores p53 function.



#### **Experimental Methodologies**

The data presented in this guide are based on standard in vitro assays designed to assess cellular responses to therapeutic compounds.



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#### References

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